molecular formula C4H3N3O B14439599 2-Nitrosopyrimidine CAS No. 79917-39-8

2-Nitrosopyrimidine

Cat. No.: B14439599
CAS No.: 79917-39-8
M. Wt: 109.09 g/mol
InChI Key: FLFZMCJIHCDWKG-UHFFFAOYSA-N
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Description

2-Nitrosopyrimidine is a heterocyclic aromatic compound containing a nitroso group attached to a pyrimidine ring. Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as cytosine, thymine, and uracil . The nitroso group in this compound imparts unique chemical properties, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-nitrosopyrimidine typically involves the nitrosation of pyrimidine derivatives. One common method includes the reaction of pyrimidine with sodium nitrite in the presence of an acid, such as formic acid or sulfuric acid . The reaction conditions often involve cooling the reaction mixture to control the exothermic nature of the nitrosation process.

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process involves the recovery and recycling of solvents and reagents to minimize waste and improve efficiency. For example, the use of dilute formic acid instead of concentrated sulfuric acid facilitates the recovery of solvents and reduces wastewater discharge .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrosopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Ozone, sodium hypochlorite, hydrogen peroxide.

    Reduction: Hydrogen gas, metal catalysts.

    Substitution: Various electrophiles depending on the desired substitution product.

Major Products Formed:

    Oxidation: Nitropyrimidines.

    Reduction: Aminopyrimidines.

    Substitution: Substituted pyrimidines with different functional groups.

Mechanism of Action

The mechanism of action of 2-nitrosopyrimidine involves its interaction with molecular targets through its nitroso group. This group can undergo redox reactions, forming reactive intermediates that can interact with biological molecules. For example, it can inhibit certain enzymes by forming covalent bonds with active site residues . The specific pathways and targets depend on the context of its application, such as antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Uniqueness: 2-Nitrosopyrimidine is unique due to its specific positioning of the nitroso group on the pyrimidine ring, which influences its reactivity and interaction with other molecules. This positioning allows for distinct chemical reactions and applications compared to its analogs.

Properties

CAS No.

79917-39-8

Molecular Formula

C4H3N3O

Molecular Weight

109.09 g/mol

IUPAC Name

2-nitrosopyrimidine

InChI

InChI=1S/C4H3N3O/c8-7-4-5-2-1-3-6-4/h1-3H

InChI Key

FLFZMCJIHCDWKG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)N=O

Origin of Product

United States

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